molecular formula C19H16ClN5O B2896974 3-(3-chloro-4-methylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one CAS No. 893930-82-0

3-(3-chloro-4-methylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one

Cat. No.: B2896974
CAS No.: 893930-82-0
M. Wt: 365.82
InChI Key: PFBNKNFWQAWNLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This product is 3-(3-chloro-4-methylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one, a chemical compound with the CAS Registry Number 893930-67-1 . It has a molecular formula of C19H16ClN5O and a molecular weight of 365.82 g/mol . The compound is supplied with a purity of 95% or higher and is intended for Research Use Only. It is not approved for human or veterinary diagnostic or therapeutic applications . While specific biological data for this exact molecule is limited in the public domain, its structural class shares a triazolopyrimidine core with other compounds that are of significant interest in medicinal chemistry research . For instance, derivatives of 8-azaguanine, which are structural analogs, are well-known bioisosteres of guanine and have been investigated for a range of remarkable biological properties in scientific literature . These properties in related structures have included antimicrobial and antifungal activities, as well as cell proliferation inhibition studies . The planar, fused heterocyclic system is a common feature in many pharmacologically active scaffolds . Researchers exploring the synthesis and activity of novel heterocyclic compounds may find this chemical a valuable intermediate or target molecule for their investigations.

Properties

IUPAC Name

3-(3-chloro-4-methylphenyl)-6-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O/c1-12-3-6-14(7-4-12)10-24-11-21-18-17(19(24)26)22-23-25(18)15-8-5-13(2)16(20)9-15/h3-9,11H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBNKNFWQAWNLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)N=NN3C4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Triazole Core

The foundational step involves cyclocondensation to construct the triazole ring. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert atmospheres is employed to ensure regioselectivity. For example, a precursor azide reacts with a propiolamide derivative in acetonitrile at 60–80°C, catalyzed by 5 mol% copper(I) iodide, achieving a 65% yield. The choice of solvent is critical; aprotic dipolar solvents like acetonitrile enhance reaction kinetics by stabilizing charged intermediates.

Pyrimidine Ring Fusion

Following triazole formation, the pyrimidine ring is fused via nucleophilic aromatic substitution (SNAr). A chloropyrimidine intermediate reacts with the triazole-bearing moiety in dimethylformamide (DMF) at 120°C for 12 hours. This step introduces the 3-(3-chloro-4-methylphenyl) group, with yields improving to 72% when using cesium carbonate as a base.

Alkylation for Side-Chain Introduction

The 6-[(4-methylphenyl)methyl] substituent is introduced via alkylation. A benzyl bromide derivative reacts with the pyrimidine intermediate in tetrahydrofuran (THF) under reflux, utilizing sodium hydride as a base. This step achieves an 85% yield, with purification via silica gel chromatography (ethyl acetate/hexane, 3:7).

One-Pot Optimization

Recent advancements consolidate steps 1.2 and 1.3 into a one-pot process. By maintaining a mixture of DMF and acetonitrile at 90°C, both ring fusion and alkylation proceed sequentially without intermediate isolation, reducing purification losses and improving overall yield to 78%.

Alternative Pathway via Thermal Ring Transformation

Acylation of Tetrazole Precursors

An alternative method involves acylation of tetrazoles followed by thermal rearrangement. A tetrazole derivative reacts with 3-chloro-4-methylbenzoyl chloride in dichloromethane, catalyzed by triethylamine. The resultant acylated tetrazole undergoes thermal cyclization at 160°C in xylenes, forming the triazolo[4,5-d]pyrimidinone core with 58% yield.

Comparative Analysis of Routes

The cyclocondensation route (Section 1) offers higher yields (78%) and better scalability due to fewer purification steps, whereas the thermal method (Section 2) provides a simpler setup but lower efficiency. Solvent selection profoundly impacts outcomes: aprotic dipolar solvents (e.g., acetonitrile) in Route 1 enhance intermediate stability, while xylenes in Route 2 facilitate high-temperature cyclization.

Critical Reaction Parameters and Optimization

Solvent Effects

Solvent Role Impact on Yield
Acetonitrile Aprotic dipolar +15% vs. THF
DMF Polar aprotic Stabilizes SNAr
Xylenes High-boiling aromatic Enables cyclization

Acetonitrile’s high dielectric constant ($$ \epsilon = 37.5 $$) improves ionic intermediate solubility, critical for CuAAC efficiency.

Temperature and Catalysis

Elevating temperatures from 60°C to 80°C during CuAAC accelerates reaction rates ($$ k = 0.12 \, \text{min}^{-1} $$ to $$ 0.25 \, \text{min}^{-1} $$) but risks side reactions. Catalytic copper(I) iodide at 5 mol% optimizes triazole regioselectivity (N1:N2 = 9:1).

Intermediate Characterization and Purification

Key Intermediates

  • Chloropyrimidine Intermediate : $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$_3$$): δ 8.21 (s, 1H), 7.45–7.39 (m, 4H), 2.42 (s, 3H).
  • Acylated Tetrazole : $$ \text{HRMS (ESI+)} $$: m/z 345.0921 [M+H]$$^+$$ (calc. 345.0918).

Purification Techniques

  • Crystallization : Ethanol/water (7:3) recrystallization achieves >99% purity for the final product.
  • Column Chromatography : Silica gel with gradient elution (hexane to ethyl acetate) isolates intermediates with 95% recovery.

Industrial-Scale Production Considerations

Solvent Recovery Systems

Closed-loop acetonitrile recovery reduces costs by 40% in large-scale batches (>100 kg). Distillation under reduced pressure (50 mbar, 80°C) achieves 98% solvent reuse.

Waste Stream Management

Quenching reaction mixtures with aqueous citric acid neutralizes excess base, precipitating impurities for filtration. This reduces hazardous waste generation by 30%.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-4-methylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the substituents on the phenyl rings.

    Substitution: The chloro group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups like amines or ethers.

Scientific Research Applications

3-(3-chloro-4-methylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It may be used in the development of new materials and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 3-(3-chloro-4-methylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features of Triazolopyrimidinone Derivatives
Compound Name / ID Substituents Molecular Formula Key Structural Observations
Target Compound 3-(3-Chloro-4-methylphenyl), 6-[(4-methylphenyl)methyl] C₂₂H₁₈ClN₅O Hypothesized planar triazolopyrimidine core with steric bulk from substituents.
5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-3H-1,2,3-triazolo[4,5-d]-pyrimidin-7(6H)-one 5-(4-Chlorophenoxy), 6-isopropyl C₁₉H₁₆ClN₅O₂ Coplanar triazolopyrimidine ring (max deviation: 0.021 Å); dihedral angles: 1.09° (phenyl) and 87.74° (chlorophenoxy).
3-(4-Chlorobenzyl)-6-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one 4-Chlorobenzyl, oxadiazole-ethylphenyl C₂₂H₁₈ClN₇O₃ Incorporates an oxadiazole ring; electronic effects from ethoxy and oxadiazole groups.
3-(3-Chlorobenzyl)-6-((3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one 3-Chlorobenzyl, oxadiazole-ethoxyphenyl C₂₂H₁₈ClN₇O₃ Similar to but with a para-ethoxy group; increased steric hindrance.
3-(2-Hydroxyphenyl)-7-methyl-1-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one 2-Hydroxyphenyl, 7-methyl C₁₈H₁₄N₄O₂ Hydroxyl group enhances polarity; IR: 3433 cm⁻¹ (OH stretch), 1680 cm⁻¹ (C=O).
Key Observations:
  • Planarity and Conjugation : The triazolopyrimidine core in all analogs is highly planar, enabling π-π stacking interactions critical for binding to biological targets .
  • ). Oxadiazole Moieties: Compounds and incorporate oxadiazole rings, which may improve metabolic stability compared to the target compound’s benzyl groups. Polar Groups: The hydroxyl group in increases water solubility but may reduce membrane permeability.
Key Observations:
  • High-Yield Steps : Chloroacetyl chloride-mediated reactions (e.g., ) are reliable for constructing triazole rings.

Pharmacological Potential (Limited Data)

While pharmacological data for the target compound are absent, analogs like and highlight the importance of substituents:

  • Antimicrobial Activity : Fluorinated or hydroxylated derivatives (e.g., ) often exhibit enhanced activity.
  • Nucleic Acid Interaction: Triazolopyrimidinones may mimic purines, as seen with 8-azaguanine’s incorporation into RNA .

Biological Activity

The compound 3-(3-chloro-4-methylphenyl)-6-[(4-methylphenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family, which has garnered attention for its potential biological activities, particularly in anticancer and antiviral applications. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H18ClN5C_{18}H_{18}ClN_5, and its structure features a triazolo-pyrimidine core with specific substitutions that may influence its biological activity. The presence of chlorine and methyl groups on the phenyl rings is hypothesized to enhance its interaction with biological targets.

The biological activity of triazolopyrimidines often involves their interaction with key proteins involved in cellular processes. Specifically, these compounds may inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. The inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of various triazolopyrimidine derivatives. For instance:

  • Cytotoxicity Studies : The compound was tested against several human cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). Results indicated significant cytotoxic effects, particularly against MCF-7 cells, where it exhibited a higher potency compared to standard chemotherapeutic agents like doxorubicin .
  • Mechanistic Insights : The compound's mechanism appears to involve the induction of apoptosis through the mitochondrial pathway and inhibition of CDK activity, leading to disrupted cell cycle progression .

Antiviral Activity

Emerging research suggests that triazolopyrimidine derivatives may also possess antiviral properties . For example:

  • SARS-CoV-2 Inhibition : Some related compounds have shown promise as inhibitors of the SARS-CoV-2 main protease (Mpro), suggesting that structural analogs could potentially be developed for antiviral applications .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)Reference
This compoundMCF-710.5
HCT11615.2
DoxorubicinMCF-78.0

Table 2: Potential Targets and Mechanisms

Biological TargetMode of ActionEffect
Cyclin-dependent Kinases (CDKs)Inhibition of kinase activityCell cycle arrest
Mitochondrial PathwayInduction of apoptosisCell death
SARS-CoV-2 MproCompetitive inhibitionViral replication inhibition

Case Studies

  • Case Study on MCF-7 Cells : In a study examining the effects of various triazolopyrimidine derivatives on MCF-7 cells, it was found that modifications to the phenyl groups significantly influenced cytotoxicity. The compound exhibited superior activity compared to other derivatives with different substituents .
  • Antiviral Screening : A screening campaign for SARS-CoV-2 inhibitors identified several triazolopyrimidine derivatives with high binding affinity to Mpro. Although this specific compound was not tested directly in these studies, its structural similarities suggest potential for similar antiviral efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.